8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol
Overview
Description
8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol is a bicyclic compound that belongs to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a hydroxyl group. It is known for its significant biological activities and has been the subject of extensive research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, which are optimized for large-scale production. These processes often require stringent reaction conditions and the use of specific catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to various physiological effects. The exact pathways involved depend on the specific biological context and the receptors targeted .
Comparison with Similar Compounds
8-Benzyl-8-azabicyclo[3.2.1]octan-3-one: This compound is structurally similar but contains a carbonyl group instead of a hydroxyl group.
8-Benzyl-3-methyl-8-azabicyclo[3.2.1]octan-3-ol: This derivative includes a methyl group, which alters its chemical properties and biological activities.
Uniqueness: 8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol is unique due to its specific combination of a benzyl group and a hydroxyl group on the bicyclic scaffold. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
8-benzyl-8-azabicyclo[3.2.1]octan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14-8-12-6-7-13(9-14)15(12)10-11-4-2-1-3-5-11/h1-5,12-14,16H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCBGIBWAPOFRKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2CC3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40563740 | |
Record name | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3804-68-0 | |
Record name | 8-Benzyl-8-azabicyclo[3.2.1]octan-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40563740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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